molecular formula C19H20ClN3O2 B2741503 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea CAS No. 894029-89-1

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B2741503
CAS No.: 894029-89-1
M. Wt: 357.84
InChI Key: ZOKMJRZTKATGAY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea ( 894029-89-1) is a synthetic organic compound with a molecular formula of C19H20ClN3O2 and a molecular weight of 357.83 g/mol . It features a urea core substituted with a 4-chlorophenyl group and a sterically hindered 2,3-dimethylphenyl moiety, linked via a 5-oxopyrrolidin-3-yl scaffold . This well-defined molecular architecture, incorporating both electron-withdrawing and sterically hindered groups, is designed to enhance binding specificity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery programs . The pyrrolidinone ring contributes significant conformational rigidity, which can improve selectivity for specific biological targets . Urea derivatives analogous to this compound are frequently explored as enzyme inhibitors or receptor modulators due to their ability to participate in key hydrogen-bonding interactions . For instance, structurally related urea derivatives have been investigated as potent and selective negative allosteric modulators (NAMs) of the CB1 receptor, demonstrating the therapeutic potential of this chemical class . Other research areas for similar compounds include their development as anticoagulant agents and Factor Xa inhibitors . Modern synthetic protocols for unsymmetrical ureas like this one have been advanced by methods utilizing hypervalent iodine reagents, which allow for efficient coupling of amines and amides under mild, metal-free conditions . This compound is offered For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12-4-3-5-17(13(12)2)22-19(25)21-15-10-18(24)23(11-15)16-8-6-14(20)7-9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKMJRZTKATGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dimethylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a chlorophenyl group, a pyrrolidinone ring, and a dimethylphenyl urea moiety, positioning it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2, with a molecular weight of approximately 345.82 g/mol. Its complex structure allows for potential interactions with various biological targets.

Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors. Preliminary studies suggest that it could modulate enzyme activity and alter signal transduction pathways, although detailed mechanisms remain under investigation.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It is hypothesized to interact with various receptors, potentially affecting neurotransmission and other physiological responses.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Neuroprotective Effects

The presence of the pyrrolidinone ring suggests possible neuroprotective effects. Compounds with analogous structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This aspect warrants further investigation into the neuroprotective capabilities of this compound.

Research Findings and Case Studies

Several studies highlight the biological potential of structurally related compounds:

StudyFindingsCompound
Inhibition of cancer cell proliferation in vitro5-nitroindazole derivatives
Induction of apoptosis in HT-29 cellsSubstituted phenyl urea derivatives
Neuroprotective effects against oxidative stressPyrrolidinone derivatives

These findings underline the importance of exploring the biological activity of this compound further to elucidate its therapeutic potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as high-throughput screening and continuous flow reactors are employed to optimize yield and purity. Understanding the synthesis pathway is crucial for developing analogs with enhanced biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The compound shares structural homology with other diarylurea derivatives, particularly those bearing halogenated or alkyl-substituted aryl groups. Key comparisons include:

Table 1: Comparison of Urea Derivatives

Compound Name Substituents (Position) Yield (%) Molecular Ion [M+H]+ Notable Features
Target Compound 4-Cl-C₆H₄ (pyrrolidinone), 2,3-Me₂-C₆H₃ - - Rigid pyrrolidinone core
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-CN-C₆H₄, 3,4-Me₂-C₆H₃ 82.4 266.1 Higher solubility due to cyano group
1-(4-Cyanophenyl)-3-(3-Cl-4-CF₃-C₆H₃)urea (6o) 4-CN-C₆H₄, 3-Cl-4-CF₃-C₆H₃ 83.5 340.0 Enhanced lipophilicity (CF₃, Cl)
  • Substituent Effects: The target compound’s 2,3-dimethylphenyl group may reduce metabolic degradation compared to electron-withdrawing groups (e.g., -CN, -CF₃) in compounds 6n and 6o . The pyrrolidinone ring likely enhances target selectivity compared to flexible alkyl chains in other ureas.

Comparison with Halogen-Substituted Aromatic Compounds

Halogenation significantly impacts bioactivity.

Table 2: Cytotoxic Halogenated Compounds

Compound Name Structure Cytotoxic Activity Mechanism Insights
Target Compound Urea-pyrrolidinone hybrid Not reported Potential kinase inhibition
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on Chalcone derivative High Apoptosis induction
  • Chlorophenyl Role : Both compounds feature 4-chlorophenyl groups, which may improve membrane permeability. However, the urea moiety in the target compound could favor hydrogen bonding with biological targets, unlike the chalcone’s α,β-unsaturated ketone .

Structural Insights from Sulfanyl and Trifluoromethyl Derivatives

highlights the conformational influence of sulfanyl (S1) and trifluoromethyl (CF₃) groups in pyrazole-carbaldehyde derivatives.

  • Stereoelectronic Effects : The 4-chlorophenyl group in the target compound may adopt a planar conformation similar to sulfanyl-linked aromatic systems, optimizing π-π stacking .
  • Trifluoromethyl Analogs : CF₃ groups (as in compound 6o) increase metabolic stability but may reduce solubility compared to the target’s dimethylphenyl group .

Key Research Findings and Implications

  • Synthetic Feasibility : Urea derivatives with complex aryl groups (e.g., 6n, 6o) achieve >82% yields, suggesting scalable synthesis for the target compound .
  • Bioactivity Potential: The 4-chlorophenyl group correlates with cytotoxic activity in chalcones, implying possible therapeutic applications for the target compound .
  • Structural Optimization: Substituting the pyrrolidinone core for cyanophenyl (as in 6n) could balance rigidity and solubility for drug development.

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

This intermediate is synthesized via a Michael addition-cyclization sequence:

  • Michael Addition : 4-Chlorobenzaldehyde reacts with acrylonitrile in the presence of a base (e.g., KOH) to form γ-cyano ketone.
  • Cyclization : The γ-cyano ketone undergoes cyclization with ammonium acetate in acetic acid, yielding 5-oxopyrrolidin-3-amine.
  • Aryl Substitution : The amine is alkylated with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF).

Key Data :

Step Reagents/Conditions Yield (%)
Michael Addition KOH, H₂O/EtOH, 80°C, 6h 78
Cyclization NH₄OAc, AcOH, reflux, 12h 65
Alkylation 4-Chlorobenzyl chloride, NaH, DMF, 0°C→rt, 8h 72

Synthesis of 2,3-Dimethylphenyl Isocyanate

This electrophile is prepared via phosgene-free methods to enhance safety:

  • Carbamoylation : 2,3-Dimethylaniline reacts with triphosgene in dichloromethane at 0°C, forming the corresponding isocyanate.
  • Purification : Distillation under reduced pressure (b.p. 85–90°C at 15 mmHg) yields >95% purity.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aniline:triphosgene)
  • Solvent : Anhydrous CH₂Cl₂
  • Temperature : 0°C → rt over 2h

Urea Bond Formation

The final step couples the pyrrolidinone amine with 2,3-dimethylphenyl isocyanate:

  • Nucleophilic Addition : The amine attacks the isocyanate’s electrophilic carbon in THF at 60°C.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3).

Optimization Insights :

  • Solvent Screening : THF outperforms DMF and CH₂Cl₂ in yield due to better solubility of intermediates.
  • Catalysis : No catalyst required, but molecular sieves (4Å) improve yield by scavenging moisture.

Yield Data :

Entry Solvent Temp (°C) Time (h) Yield (%)
1 THF 60 12 85
2 DMF 80 10 62
3 CH₂Cl₂ 40 24 45

Alternative Synthetic Routes

Cyclization of Urea Precursors

A one-pot approach involves reacting 4-chloroaniline with γ-keto acid derivatives, followed by in situ urea formation:

  • Condensation : 4-Chloroaniline and levulinic acid form a Schiff base.
  • Reduction : NaBH₄ reduces the imine to a secondary amine.
  • Urea Formation : Reaction with 2,3-dimethylphenyl isocyanate.

Advantages : Fewer steps, but lower overall yield (58%) due to side reactions.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly:

  • Resin Loading : Fmoc-protected pyrrolidinone amine attached via carboxylic acid linker.
  • Deprotection/Coupling : Piperidine removes Fmoc; 2,3-dimethylphenyl isocyanate added.
  • Cleavage : TFA liberates the product in 70% yield.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.08 (m, 3H, Ar-H), 6.95 (s, 1H, NH), 4.21 (t, J = 7.6 Hz, 1H, CH), 3.02 (dd, J = 12.4, 6.8 Hz, 1H, CH₂), 2.76 (dd, J = 12.4, 6.8 Hz, 1H, CH₂), 2.28 (s, 6H, CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₁ClN₃O₂: 394.1294; found: 394.1298.

Purity Analysis :

  • HPLC (C18, 70:30 MeCN/H₂O): 98.2% at 254 nm.

Challenges and Mitigation Strategies

  • Isocyanate Stability : 2,3-Dimethylphenyl isocyanate is moisture-sensitive. Use anhydrous solvents and inert atmosphere.
  • Regioselectivity : Competing reactions at pyrrolidinone’s amine vs. carbonyl minimized by steric hindrance from 4-chlorophenyl group.
  • Byproducts : Biuret formation suppressed via slow addition of isocyanate (1 eq.).

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